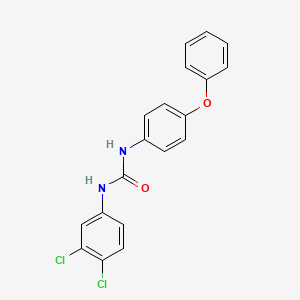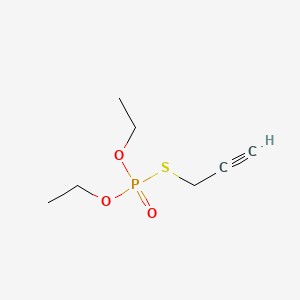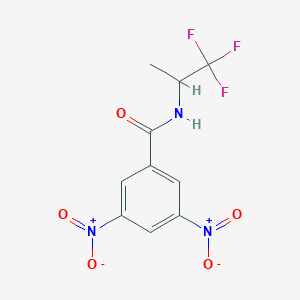![molecular formula C14H17Cl3N2O4 B12007395 N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide is a synthetic organic compound with the molecular formula C14H16Cl3N3O6 It is characterized by the presence of a trichloromethyl group, a nitrophenoxy group, and a hexanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide typically involves the reaction of 2,2,2-trichloroethanol with 4-nitrophenol to form 2,2,2-trichloro-1-(4-nitrophenoxy)ethanol. This intermediate is then reacted with hexanoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Batch or continuous flow reactors
- Purification: Crystallization or chromatography
- Quality Control: Analytical techniques such as HPLC and NMR spectroscopy
Analyse Chemischer Reaktionen
Types of Reactions
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide undergoes various chemical reactions, including:
- Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
- Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
- Oxidation: Hydrogen gas, palladium on carbon
- Substitution: Amines, thiols, sodium hydride
- Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
- Reduction: N-[2,2,2-trichloro-1-(4-aminophenoxy)ethyl]hexanamide
- Substitution: N-[2,2,2-trichloro-1-(4-mercaptophenoxy)ethyl]hexanamide
- Hydrolysis: 4-nitrophenoxyacetic acid and hexanamide
Wissenschaftliche Forschungsanwendungen
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide has several scientific research applications:
- Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
- Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
- Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
- Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trichloromethyl group and nitrophenoxy moiety play crucial roles in its binding affinity and specificity. The pathways involved include:
- Enzyme inhibition: Binding to the active site of enzymes
- Signal transduction: Modulating signaling pathways related to inflammation and microbial growth
Vergleich Mit ähnlichen Verbindungen
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide can be compared with similar compounds such as:
- 4-methoxy-N-(2,2,2-trichloro-1-(4-nitrophenoxy)ethyl)benzamide
- N-(2,2,2-trichloro-1-(4-nitrophenoxy)ethyl)isobutyramide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups, which confer distinct properties and applications.
Eigenschaften
Molekularformel |
C14H17Cl3N2O4 |
|---|---|
Molekulargewicht |
383.6 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide |
InChI |
InChI=1S/C14H17Cl3N2O4/c1-2-3-4-5-12(20)18-13(14(15,16)17)23-11-8-6-10(7-9-11)19(21)22/h6-9,13H,2-5H2,1H3,(H,18,20) |
InChI-Schlüssel |
UVVIAVQLJFBILM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


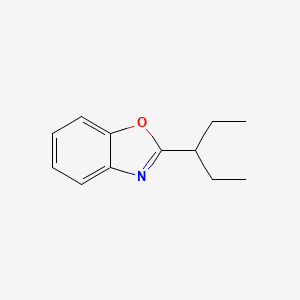

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007330.png)
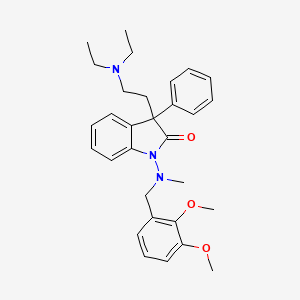

![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007345.png)
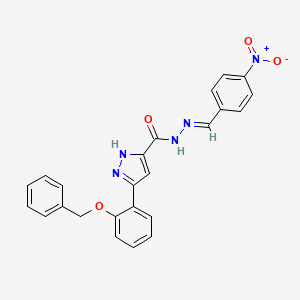

![4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B12007360.png)
![1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]](/img/structure/B12007370.png)
